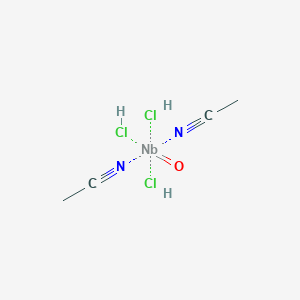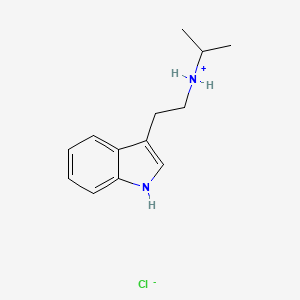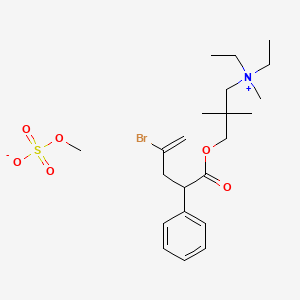
Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) typically involves multiple steps. The process begins with the preparation of the quaternary ammonium salt, which is then reacted with the appropriate ester to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated products, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in studies involving cell membranes and ion channels due to its quaternary ammonium structure.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) involves its interaction with molecular targets such as cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Dimethyl-3-hydroxypropyl)trimethylammonium bromide
- (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide
Uniqueness
Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) is unique due to its specific ester and quaternary ammonium structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological membranes and proteins.
Propriétés
Numéro CAS |
66902-92-9 |
|---|---|
Formule moléculaire |
C22H36BrNO6S |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
[3-(4-bromo-2-phenylpent-4-enoyl)oxy-2,2-dimethylpropyl]-diethyl-methylazanium;methyl sulfate |
InChI |
InChI=1S/C21H33BrNO2.CH4O4S/c1-7-23(6,8-2)15-21(4,5)16-25-20(24)19(14-17(3)22)18-12-10-9-11-13-18;1-5-6(2,3)4/h9-13,19H,3,7-8,14-16H2,1-2,4-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
LOZDQBCXUFSNNU-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CC(C)(C)COC(=O)C(CC(=C)Br)C1=CC=CC=C1.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



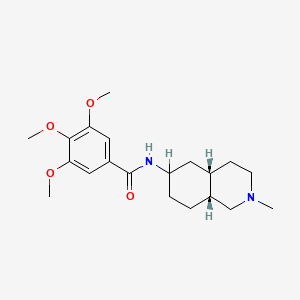
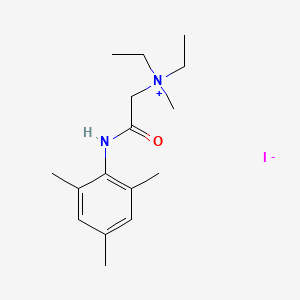
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)


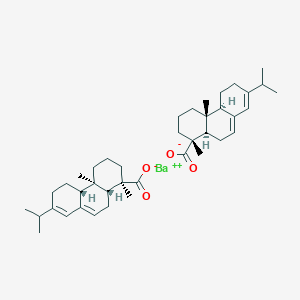
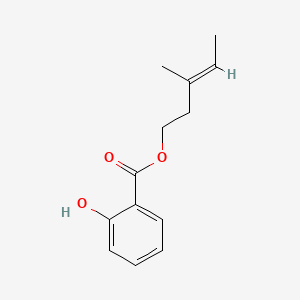
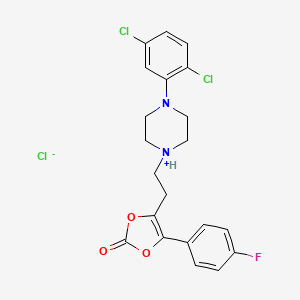
![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)

